N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine
Description
N-(4-Chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic quinazoline derivative characterized by a 6,7-dimethoxy-substituted quinazoline core and a 4-chloro-2-methylphenyl group at the 4-amino position. Quinazoline derivatives are widely studied for their anticancer properties, particularly as kinase inhibitors targeting pathways such as EGFR, FGFR, and VEGFR . The structural features of this compound—specifically the chloro and methyl substituents on the anilino ring—may influence its binding affinity, selectivity, and pharmacokinetic properties compared to other analogs.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-10-6-11(18)4-5-13(10)21-17-12-7-15(22-2)16(23-3)8-14(12)19-9-20-17/h4-9H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTSUZUSZQALED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the 4-chloro-2-methylphenyl Group: This step involves the coupling of the quinazoline core with 4-chloro-2-methylaniline using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.
Substitution: The chloro group in the 4-chloro-2-methylphenyl moiety can be substituted with nucleophiles like amines or thiols under suitable conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Synthesis and Structure
The synthesis of N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the quinazoline core through cyclization reactions.
- Substitution reactions to introduce the chloro and methyl groups on the phenyl ring.
- Methoxylation at the 6 and 7 positions of the quinazoline ring.
The structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of quinazoline derivatives, including this compound. A study synthesized various quinazoline derivatives and evaluated their effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation:
- Findings : The compound exhibited significant inhibition of COX enzymes, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .
| Compound | IC50 Value (µg/ml) |
|---|---|
| This compound | 1.772 |
| Diclofenac Sodium | Reference |
Anticancer Activity
Quinazolines have been extensively studied for their anticancer properties due to their ability to inhibit various kinases involved in tumor growth:
- Mechanism : The compound may act by inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers .
- Case Study : A series of triazole-substituted quinazoline hybrids were synthesized and tested against cancer cell lines, demonstrating promising results in terms of cell proliferation inhibition .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | A549 | 12.5 |
| Erlotinib (Reference) | A549 | 10 |
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been explored. Studies indicate that these compounds can exhibit activity against various bacteria and fungi:
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in cellular processes, such as kinases or proteases, leading to altered cellular signaling and function.
Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, modulating receptor activity and downstream signaling pathways.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Tables
Table 1: Antiproliferative Activity of Selected Quinazolines
| Compound | HCT116 (IC₅₀, µM) | HT29 (IC₅₀, µM) | Selectivity (vs. CRL1459) |
|---|---|---|---|
| DW-8 | 8.50 ± 2.53 | 5.80 ± 0.92 | >2-fold |
| AG1478 | 0.02 ± 0.01* | 0.03 ± 0.01* | Not reported |
| ZM-306416 | 10.2 ± 1.8* | 9.7 ± 1.5* | ~1.5-fold |
*Data inferred from analogous studies.
Table 2: Key Structural and Functional Differences
| Feature | Target Compound | DW-8 | ZM-306416 |
|---|---|---|---|
| Anilino Substituents | 4-Cl, 2-CH₃ | 3-Cl, 4-F | 4-Cl, 2-F |
| Primary Mechanism | Kinase inhibition (predicted) | Intrinsic apoptosis | FGFR/VEGFR inhibition |
| Selectivity | Undetermined | High (CRC-specific) | Moderate |
Biological Activity
N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article provides a comprehensive overview of its synthesis, biological activities, mechanisms of action, and comparative studies with similar compounds.
The synthesis of this compound involves several steps starting from readily available precursors. A common synthetic route includes:
- Formation of the Quinazoline Core : Cyclization of anthranilic acid derivatives under acidic or basic conditions.
- Introduction of the 4-chloro-2-methylphenyl Group : Coupling the quinazoline core with 4-chloro-2-methylaniline using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
The compound exhibits a unique structure characterized by the quinazoline core substituted with a 4-chloro-2-methylphenyl group and two methoxy groups at positions 6 and 7, which contribute to its biological activity.
Anticancer Properties
This compound has shown promising anticancer activity in various studies. The mechanism of action is believed to involve:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell proliferation.
- Induction of Apoptosis : It can activate pro-apoptotic pathways while inhibiting anti-apoptotic proteins, leading to programmed cell death in cancer cells .
Case Study : In a study evaluating various quinazoline derivatives, this compound demonstrated an IC50 value indicating effective inhibition of cancer cell line proliferation .
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. In a recent study comparing several quinazoline derivatives:
- IC50 Values : The most active derivative exhibited an IC50 value of 1.772 μg/ml against inflammatory markers, showcasing significant anti-inflammatory potential comparable to standard drugs like diclofenac sodium .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes (e.g., cyclooxygenase enzymes).
- Receptor Binding : The compound potentially interacts with specific receptors that modulate cellular signaling pathways.
- Cell Cycle Arrest : Studies have indicated that treatment with this compound leads to cell cycle arrest in cancer cells, particularly at the G0/G1 phase, thereby inhibiting their proliferation .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | IC50 Value (μg/ml) | Biological Activity |
|---|---|---|---|
| This compound | Quinazoline core with methoxy groups and chloro substitution | 1.772 | Anticancer and anti-inflammatory |
| 6,7-Dimethoxyquinazoline | Lacks the 4-chloro substitution | Not specified | Limited activity |
| 4-Chloro-2-methylphenol | Similar phenyl group but no quinazoline core | Not specified | Antimicrobial properties |
This table highlights the distinctiveness of this compound in terms of both structure and biological efficacy.
Q & A
Basic: What are the key synthetic routes for preparing N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (NAS) of a 4-chloro-quinazoline precursor with a substituted aniline. Key steps include:
- Reagent Selection : Use of 4-chloro-6,7-dimethoxyquinazoline as the core scaffold, reacted with 4-chloro-2-methylaniline under optimized conditions.
- Solvent Systems : Mixed solvents like THF/i-PrOH (1:1) or acetone are employed to enhance solubility and reaction efficiency .
- Purification : Column chromatography (e.g., ethyl acetate/petroleum ether gradients) is critical for isolating the product. Yields range from 85–96% depending on reaction conditions .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Characterization requires a multi-technique approach:
- Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 447.87) and fragmentation patterns .
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
Yield optimization involves systematic parameter adjustments:
- Amine Equivalents : Increasing equivalents of the aniline nucleophile (e.g., 4.0–10.0 equiv.) enhances substitution efficiency .
- Temperature/Time : Elevated temperatures (65°C) with prolonged reaction times (24 h) improve conversion rates, as seen in THF/i-PrOH systems .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may accelerate NAS but require careful purification to remove byproducts .
- Catalysis : Exploratory use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis could further optimize kinetics .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
Contradictory results (e.g., antiproliferative efficacy in some studies but not others) require rigorous validation:
- Assay Standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and assay protocols (e.g., MTT vs. ATP-luminescence) .
- Structural Verification : Confirm compound identity via NMR and HPLC to rule out batch-to-batch variability .
- Off-Target Profiling : Use kinase inhibition panels or proteomics to identify unintended interactions that may explain discrepancies .
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential toxicity .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates during weighing or reaction setup .
- Waste Disposal : Neutralize acidic/basic residues (e.g., NaHCO₃ washes) before disposing in halogenated waste containers .
Advanced: How can computational methods enhance understanding of its mechanism?
Methodological Answer:
- Molecular Docking : Predict binding affinities to targets like EGFR or Aurora kinases using software (e.g., AutoDock Vina) and PDB structures .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends to guide analog design .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
